Cas no 1189152-82-6 ((2S)-2-(4-Bromophenyl)pyrrolidine)
(2S)-2-(4-Bromophenyl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-(4-Bromophenyl)pyrrolidine
- (S)-2-(4-bromophenyl)-pyrrolidine
- (S)-2-(4-bromo-phenyl)-pyrrolidine
- AC1ODYDD
- SureCN1778807
- (2S)-2-(4-bromophenyl)pyrrolidine
- AK321055
- AMOT0490
- HIJZBROSVFKSCP-JTQLQIEISA-N
- EBD3321624
- FCH1378263
- Pyrrolidine,2-(4-bromophenyl)-,(2S)-
- MFCD06762256
- AC-31662
- DS-019174
- 1189152-82-6
- DTXSID40427459
- CS-0041922
- DS-11747
- AKOS015934477
- SCHEMBL1778807
- (2S)-2-(4-Bromophenyl)pyrrolidine
-
- MDL: MFCD06762256
- Inchi: 1S/C10H12BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m0/s1
- InChI Key: HIJZBROSVFKSCP-JTQLQIEISA-N
- SMILES: BrC1C=CC(=CC=1)[C@@H]1CCCN1
Computed Properties
- Exact Mass: 225.01531g/mol
- Monoisotopic Mass: 225.01531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12
- XLogP3: 2.5
Experimental Properties
- Density: 1.369
- Boiling Point: 287 ºC
- Flash Point: 128 ºC
(2S)-2-(4-Bromophenyl)pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB37772-0.1g |
(2S)-2-(4-Bromophenyl)pyrrolidine |
1189152-82-6 | 97% | 0.1g |
877.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB37772-0.25g |
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1189152-82-6 | 97% | 0.25g |
1533.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB37772-1g |
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1189152-82-6 | 97% | 1g |
3680.00 | 2021-06-01 | |
| Alichem | A109006917-1g |
(S)-2-(4-Bromophenyl)pyrrolidine |
1189152-82-6 | 95% | 1g |
$646.68 | 2023-09-04 | |
| Chemenu | CM248060-1g |
(S)-2-(4-Bromophenyl)pyrrolidine |
1189152-82-6 | 95% | 1g |
$563 | 2021-08-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD226098-100mg |
(S)-2-(4-Bromophenyl)pyrrolidine |
1189152-82-6 | 95% | 100mg |
¥564.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD226098-250mg |
(S)-2-(4-Bromophenyl)pyrrolidine |
1189152-82-6 | 95% | 250mg |
¥1024.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD226098-1g |
(S)-2-(4-Bromophenyl)pyrrolidine |
1189152-82-6 | 95% | 1g |
¥2356.0 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XL438-250mg |
(2S)-2-(4-Bromophenyl)pyrrolidine |
1189152-82-6 | 95+% | 250mg |
2251CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XL438-100mg |
(2S)-2-(4-Bromophenyl)pyrrolidine |
1189152-82-6 | 95+% | 100mg |
937CNY | 2021-05-08 |
(2S)-2-(4-Bromophenyl)pyrrolidine Suppliers
(2S)-2-(4-Bromophenyl)pyrrolidine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on (2S)-2-(4-Bromophenyl)pyrrolidine
Compound Introduction: (2S)-2-(4-Bromophenyl)pyrrolidine (CAS No. 1189152-82-6)
CAS No. 1189152-82-6 corresponds to the chiral compound (2S)-2-(4-Bromophenyl)pyrrolidine, a derivative of pyrrolidine featuring a brominated aromatic ring at the 4-position. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its structural features and potential biological activities. The presence of a stereocenter at the 2-position of the pyrrolidine ring introduces chirality, which is a critical factor in drug design, particularly for molecules targeting biological receptors that exhibit enantioselectivity.
The (2S)-configuration of the pyrrolidine ring is particularly noteworthy, as it can influence the binding affinity and selectivity of the compound when interacting with biological targets. This stereochemical feature is often exploited in medicinal chemistry to optimize pharmacokinetic properties and reduce off-target effects. The 4-bromophenyl moiety serves as a versatile handle for further functionalization, enabling the synthesis of more complex derivatives with tailored biological profiles.
Recent research in the area of chiral pharmaceuticals has highlighted the importance of (2S)-2-(4-Bromophenyl)pyrrolidine as a building block for drug discovery. Its structural motif is found in several pharmacologically active compounds, suggesting that it may serve as a precursor for novel therapeutic agents. For instance, studies have demonstrated its utility in the development of ligands for G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes and are common targets for small-molecule drugs.
One notable application of this compound is in the synthesis of GPCR modulators, where the pyrrolidine scaffold interacts with specific amino acid residues in the receptor binding pocket. The bromine atom at the 4-position allows for further derivatization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents to fine-tune receptor interactions. Such modifications can enhance potency, selectivity, and metabolic stability, key factors in drug development.
In addition to GPCR ligands, (2S)-2-(4-Bromophenyl)pyrrolidine has been explored as a precursor for compounds targeting other biological pathways. For example, its structural framework resembles certain neuroactive agents that modulate neurotransmitter systems. Preliminary studies have suggested potential activity in models relevant to central nervous system disorders, although further investigation is required to fully elucidate its pharmacological profile.
The synthesis of (2S)-2-(4-Bromophenyl)pyrrolidine typically involves asymmetric hydrogenation or other stereoselective methods to establish the desired stereochemistry at the 2-position. The use of chiral catalysts or auxiliaries ensures high enantiomeric purity, which is essential for pharmaceutical applications. Advances in catalytic systems have made it possible to achieve high yields and selectivity under mild conditions, reducing synthetic challenges and improving scalability.
From a computational chemistry perspective, molecular modeling studies have been employed to understand how (2S)-2-(4-Bromophenyl)pyrrolidine interacts with biological targets. These studies provide insights into binding modes and can guide structure-activity relationship (SAR) investigations. By integrating experimental data with computational predictions, researchers can accelerate the optimization process and identify lead compounds more efficiently.
The versatility of (2S)-2-(4-Bromophenyl)pyrrolidine extends beyond its role as a building block; it also serves as an intermediate in multi-step syntheses targeting complex molecular architectures. Its ability to undergo various chemical transformations makes it a valuable asset in medicinal chemistry libraries, where diversity and functional group compatibility are paramount.
Future directions in research may explore novel derivatives of this compound using biocatalytic or flow chemistry approaches to enhance synthetic efficiency. Additionally, investigating its behavior in vivo could provide insights into its potential therapeutic applications and toxicological profile. As drug discovery efforts continue to evolve, compounds like (2S)-2-(4-Bromophenyl)pyrrolidine are likely to remain relevant due to their structural adaptability and functional richness.
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